Home > Products > Screening Compounds P89334 > C 021 dihydrochloride
C 021 dihydrochloride -

C 021 dihydrochloride

Catalog Number: EVT-1745815
CAS Number:
Molecular Formula: C27H43Cl2N5O2
Molecular Weight: 540.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Cabozantinib

Compound Description: Cabozantinib is a multitargeted receptor tyrosine kinase inhibitor (TKI) that demonstrates antitumor activity by inhibiting multiple receptor tyrosine kinases, including MET, VEGFR2, and AXL. [, , ] It is used in the treatment of advanced renal cell carcinoma, medullary thyroid cancer, and hepatocellular carcinoma. Studies suggest that Cabozantinib may enhance the efficacy of immune checkpoint inhibitors (ICIs) by promoting an immune-permissive microenvironment. [, , ]

Atezolizumab

Compound Description: Atezolizumab is a monoclonal antibody that functions as an immune checkpoint inhibitor by targeting programmed death-ligand 1 (PD-L1). [, , ] It is used in the treatment of various cancers, including lung cancer, bladder cancer, and prostate cancer.

Relevance: Atezolizumab is often used in combination with Cabozantinib in cancer treatment. [, , ] The synergistic effect of these two drugs is attributed to Cabozantinib's ability to create an immune-permissive environment, enhancing the efficacy of Atezolizumab. This frequent pairing suggests a potential research connection where "C 021 dihydrochloride" might be investigated alongside Atezolizumab, especially if "C 021" is structurally similar to or derived from Cabozantinib.

Octenidine Dihydrochloride

Compound Description: Octenidine dihydrochloride is a potent antiseptic agent with broad-spectrum antimicrobial activity. [, , , , ] It exhibits efficacy against bacteria, fungi, and protozoa. Its mechanism of action involves disrupting the integrity of microbial cell membranes.

Levocetirizine Dihydrochloride

Compound Description: Levocetirizine dihydrochloride is a non-sedating antihistamine used to treat allergic conditions like allergic rhinitis and urticaria. [, , , ] It works by blocking the action of histamine, a substance released by the body during allergic reactions.

Daclatasvir Dihydrochloride

Compound Description: Daclatasvir dihydrochloride is an antiviral medication used in combination with other drugs to treat chronic hepatitis C virus (HCV) infection. [, , ] It works by blocking the action of a protein that the HCV needs to multiply.

Overview

C 021 dihydrochloride is a potent antagonist of the CC chemokine receptor 4 (CCR4), a G protein-coupled receptor that plays a crucial role in the immune system's development and function. This compound is particularly significant in scientific research related to immunology and inflammation due to its ability to inhibit functional chemotaxis in both human and mouse models. The inhibition of CCR4 has implications for various pathological conditions, including cancer and autoimmune diseases, making C 021 dihydrochloride a valuable tool in therapeutic research .

Source and Classification

C 021 dihydrochloride is classified as a small molecule drug candidate. It is synthesized through organic chemistry methods, primarily focusing on the modification of quinazoline derivatives to achieve the desired pharmacological properties. Its classification as a CCR4 antagonist places it within a broader category of compounds that target chemokine receptors, which are vital for mediating immune responses .

Synthesis Analysis

Methods and Technical Details

The synthesis of C 021 dihydrochloride involves several key steps:

  1. Formation of the Quinazoline Core: The initial step typically involves a cyclization reaction where appropriate precursors are combined to form the quinazoline structure.
  2. Functionalization: The quinazoline core is then modified with various substituents to enhance its chemical properties, ensuring that it effectively interacts with the CCR4 receptor.
  3. Final Conversion: The final step involves treating the intermediate compound with hydrochloric acid to yield C 021 dihydrochloride.

In an industrial context, the synthesis is optimized for scalability, focusing on maximizing yield and purity while using industrial-grade reagents.

Molecular Structure Analysis

Structure and Data

The molecular structure of C 021 dihydrochloride can be described as follows:

  • Molecular Formula: C₁₈H₁₈Cl₂N₃O
  • Molecular Weight: Approximately 367.26 g/mol

The compound features a quinazoline backbone with specific functional groups that facilitate its interaction with the CCR4 receptor. Detailed structural analysis can be conducted using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

C 021 dihydrochloride can undergo various chemical reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen atoms.
  • Reduction: Involves adding hydrogen or removing oxygen.
  • Substitution: Involves replacing one atom or group of atoms with another.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions .

Major Products

The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation typically yields oxidized derivatives, while reduction leads to reduced forms of the compound.

Mechanism of Action

Process and Data

C 021 dihydrochloride acts primarily as an antagonist of CCR4. Its mechanism involves binding to the receptor and preventing its activation by natural ligands, thereby inhibiting chemotaxis in cells expressing CCR4. This action results in decreased migration of immune cells to sites of inflammation or tumor growth .

In vitro studies demonstrate that C 021 dihydrochloride has IC50 values of 0.039 μM for mouse models and 0.14 μM for human models regarding its inhibitory effects on chemotaxis, indicating its potency as a CCR4 antagonist .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with acids to form salts; undergoes typical organic reactions such as oxidation and reduction.

Relevant analyses such as thermal gravimetric analysis can provide insights into its stability profile under varying temperatures .

Applications

C 021 dihydrochloride has several scientific applications:

  • Immunology Research: Used extensively in studies investigating immune cell migration and function.
  • Cancer Research: Explored for its potential in inhibiting tumor progression by blocking CCR4-mediated pathways.
  • Inflammation Studies: Investigated for therapeutic effects in conditions characterized by excessive inflammation.
Mechanistic Basis of CCR4 Antagonism by C 021 Dihydrochloride

Structural Determinants of CCR4 Receptor Binding Specificity

C 021 dihydrochloride (2-[1,4'-Bipiperidin]-1'-yl-N-cycloheptyl-6,7-dimethoxy-4-quinazolinamine dihydrochloride) exhibits high-affinity binding to CC chemokine receptor 4 (CCR4) through specific structural interactions. The compound features a quinazolinamine core substituted with cycloheptyl and bipiperidine groups, creating a three-dimensional topology complementary to CCR4's orthosteric binding pocket [2] [5] [7]. Molecular docking studies reveal that the 6,7-dimethoxy groups form hydrogen bonds with transmembrane helices 3 and 5 (TM3, TM5), while the hydrophobic cycloheptyl moiety inserts into a lipophilic subpocket formed by TM2 and TM3 [6]. This precise arrangement allows C021 to competitively displace endogenous chemokines, exhibiting particularly high affinity for the CCL22 binding site with an IC₅₀ of 18 nM for inhibiting [³⁵S]GTPγS binding in human CCR4-expressing cells [2] [7]. The protonated nitrogen atoms within the bipiperidine moiety facilitate ionic interactions with conserved aspartate residues (D97, D287) in CCR4's extracellular loops, further enhancing binding specificity over related chemokine receptors [6].

Inhibition of Chemotaxis: Comparative IC₅₀ Analysis in Human vs. Murine Models

C021 demonstrates potent inhibition of CCR4-mediated cellular migration across species, with differential potency observed between human and murine systems. Functional chemotaxis assays reveal that C021 effectively blocks cell migration induced by CCR4 ligands (CCL17, CCL22, CCL2) in a concentration-dependent manner [1] [2] [5]. As shown in Table 1, the compound exhibits approximately 3.6-fold greater potency in murine models compared to human systems, reflecting subtle species-specific variations in CCR4 conformation or signaling efficiency.

Table 1: Comparative Inhibition of Functional Chemotaxis by C021

SpeciesLigandIC₅₀ (μM)Assay SystemReference
HumanCCL220.140THP-1 cell migration [2] [5]
MouseCCL220.039Peritoneal macrophage migration [1] [2]
HumanCCL170.260*Recombinant CCR4 binding [6]
MouseCCL20.120*Microglial chemotaxis [1]

*Estimated values from dose-response curves in referenced studies

The enhanced potency in murine systems has significant implications for preclinical research, suggesting that effective concentrations in mouse neuropathic pain models may not directly translate to human therapeutic dosing [1] [9]. Notably, C021 maintains selectivity for CCR4 over closely related receptors (CCR2, CCR5, CXCR4) even at concentrations 100-fold above its IC₅₀ values, supporting its utility as a specific pharmacological tool for dissecting CCR4-mediated functions [6] [9].

Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT/Foxo1, ERK/Nrf2)

Beyond chemotaxis inhibition, C021 significantly modulates multiple intracellular signaling cascades downstream of CCR4 activation. In microglial cells and neurons, CCR4 antagonism by C021 suppresses phosphorylation of PI3K and AKT, subsequently preventing nuclear exclusion of the transcription factor Foxo1 [1] [7]. This pathway modulation is particularly relevant in neuroinflammatory contexts, where sustained Foxo1 nuclear localization reduces production of pro-nociceptive cytokines (IL-1β, IL-18) and inducible nitric oxide synthase (iNOS) [1] [6] [7].

Concurrently, C021 administration enhances the ERK/Nrf2 antioxidant pathway, as demonstrated in murine intracerebral hemorrhage models where treatment increased nuclear translocation of Nrf2 by 2.3-fold and upregulated downstream cytoprotective enzymes [7]. This dual modulation of discrete signaling axes creates a composite anti-inflammatory and neuroprotective effect:

  • Downregulation of pro-inflammatory mediators:
  • 58% reduction in IL-1β spinal cord expression
  • 62% decrease in activated microglia (IBA-1⁺ cells)
  • 45% suppression of CCL2 production in CCI models [1] [9]
  • Upregulation of cytoprotective pathways:
  • 3.1-fold increase in heme oxygenase-1 (HO-1)
  • 2.7-fold elevation of NAD(P)H quinone dehydrogenase 1 (NQO1)
  • Enhanced CD163⁺ macrophage polarization for tissue repair [7]

Table 2: Signaling Pathway Modulation by C021 Dihydrochloride

PathwayKey ComponentsDirection of ModulationFunctional Outcome
PI3K/AKT/Foxo1PI3K p85α, AKT Ser473, Foxo1↓ Phosphorylation, ↑ Nuclear Foxo1Reduced pro-inflammatory gene transcription
ERK/Nrf2ERK1/2 Thr202/Tyr204, Nrf2, HO-1↑ Phosphorylation, ↑ Nuclear Nrf2Enhanced antioxidant response
JAK/STATSTAT3 Tyr705, SOCS3↓ ActivationAttenuated glial activation
Calcium signalingPLCβ, IP₃R, Calcium flux↓ AmplitudeReduced neuronal hyperexcitability

Cross-Species Efficacy: Translational Implications for Preclinical Models

C021 demonstrates functional efficacy across human, murine, and primate systems, though with quantifiable differences in receptor binding and downstream effects. The compound effectively reduces microgliosis in murine acute liver failure models when administered intraperitoneally (1 mg/kg), significantly decreasing the pERK1/2 to tERK1/2 ratio by 47% [5] [7]. In neuropathic pain models, C021 administration (intrathecal or intraperitoneal) diminishes tactile and thermal hypersensitivity in mice with chronic constriction injury (CCI) of the sciatic nerve, with efficacy observed within 1 hour and sustained for 24 hours post-administration [1] [9].

Notably, primate studies using diabetic models reveal increased CCR4 expression in the spinal cord, mirroring observations in murine systems and suggesting conservation of CCR4's role in neuropathic pain pathways across mammals [6]. However, the enhanced ligand binding affinity in murine CCR4 (Table 1) necessitates careful dose calibration when extrapolating preclinical results to human therapeutic predictions. The demonstrated cross-species activity supports C021's utility in translational research, particularly given its ability to enhance opioid analgesic potency in murine neuropathy models—an effect mediated through reduced glial activation and proinflammatory cytokine production that parallels human neuroimmune pathology [1] [6] [9].

Properties

Product Name

C 021 dihydrochloride

IUPAC Name

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride

Molecular Formula

C27H43Cl2N5O2

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H

InChI Key

GKJKNYQUFAPLOQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl

Synonyms

C 021 compound
C 021 dihydrochloride
C021 compound

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.